molecular formula C21H21NO5S B4087760 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

Cat. No.: B4087760
M. Wt: 399.5 g/mol
InChI Key: RUTUENQFNPNUFQ-UHFFFAOYSA-N
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-methyl-1,1-dioxido-2H-1,2-benzothiazine with benzoyl chloride, followed by esterification with pivalic acid. The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation and esterification processes. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzothiazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl moiety, forming new derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes involved in inflammatory processes or by modulating oxidative stress pathways. Its benzothiazine core structure allows it to interact with various biological macromolecules, leading to its diverse biological activities.

Comparison with Similar Compounds

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate can be compared with other benzothiazine derivatives, such as:

    2-methyl-1,1-dioxido-2H-1,2-benzothiazine: Lacks the benzoyl and pivalate groups, resulting in different chemical and biological properties.

    3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate: Similar structure but with a benzoate ester instead of a pivalate ester, leading to variations in reactivity and biological activity.

    4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives.

Properties

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-21(2,3)20(24)27-19-15-12-8-9-13-16(15)28(25,26)22(4)17(19)18(23)14-10-6-5-7-11-14/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTUENQFNPNUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 2
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 3
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 4
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 5
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
Reactant of Route 6
3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate

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